Oxolane-3-carbonyl isothiocyanate
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Overview
Description
Oxolane-3-carbonyl isothiocyanate, also known as tetrahydro-3-furancarbonyl isothiocyanate, is a chemical compound with the molecular formula C6H7NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an oxolane ring.
Scientific Research Applications
Oxolane-3-carbonyl isothiocyanate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein labeling.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
Oxolane-3-carbonyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It governs many intracellular targets including cytochrome P 450 (CYP) enzymes .
Mode of Action
The interaction of this compound with its targets results in the regulation of transcription factors and signaling pathways . This regulation leads to changes in cell cycle and apoptosis, contributing to its well-defined indirect antioxidant and antitumor properties .
Biochemical Pathways
This compound affects several biochemical pathways. It is a product of the hydrolysis of glucosinolates (GSLs), and its action can influence the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These affected pathways can have downstream effects such as the induction of antioxidant response and inhibition of tumorigenesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antitumor properties . By regulating transcription factors and signaling pathways, it can induce cell cycle arrest and apoptosis, inhibiting the growth of tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the formation of isothiocyanates . Additionally, the presence of the enzyme myrosinase, either in the plant tissue or in the gut microbiota of the individual, is crucial for the hydrolysis of glucosinolates to isothiocyanates .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a group of compounds to which Oxolane-3-carbonyl isothiocyanate belongs, are known to interact with various enzymes and proteins . They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . They also inhibit cell survival signaling molecules such as Akt and NFκB .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical reactions can be observed over time in laboratory settings .
Dosage Effects in Animal Models
Phenethyl isothiocyanate, a type of isothiocyanate, has been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
The transport and distribution of molecules within cells and tissues are generally governed by various transporters or binding proteins .
Subcellular Localization
The subcellular localization of molecules can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-carbonyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxolane-3-carbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with 1,3-dipoles to form heterocyclic compounds like thiadiazoles and triazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Cycloaddition Reagents: 1,3-dipoles such as azides and nitrile oxides are used in cycloaddition reactions.
Major Products Formed
Thiourea Derivatives: Formed from reactions with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions, including thiadiazoles and triazoles.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.
Allyl isothiocyanate: Found in mustard oil and has antimicrobial properties.
Uniqueness
Oxolane-3-carbonyl isothiocyanate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it valuable for specific synthetic and biological applications .
Properties
IUPAC Name |
oxolane-3-carbonyl isothiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNETZWZAQSQBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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